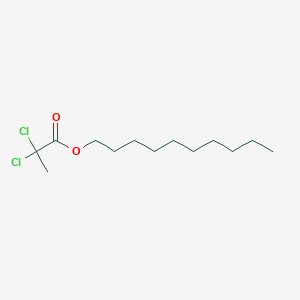
Propanoic acid, 2,2-dichloro-, decyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 2,2-dichloro-, decyl ester is an organic compound with the molecular formula C13H24Cl2O2 It is an ester derived from propanoic acid and decanol, with two chlorine atoms attached to the second carbon of the propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dichloro-, decyl ester typically involves the esterification of 2,2-dichloropropanoic acid with decanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of solid acid catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 2,2-dichloro-, decyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2,2-dichloropropanoic acid and decanol in the presence of a strong acid or base.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Major Products Formed
Hydrolysis: 2,2-dichloropropanoic acid and decanol.
Reduction: 2,2-dichloropropanol and decanol.
Substitution: Various substituted propanoic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 2,2-dichloro-, decyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of propanoic acid, 2,2-dichloro-, decyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester can undergo hydrolysis to release 2,2-dichloropropanoic acid, which may interact with specific enzymes or cellular pathways. The chlorine atoms in the compound can also participate in various chemical reactions, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanoic acid, decyl ester: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.
Propanoic acid, 2-methyl-, decyl ester: Contains a methyl group instead of chlorine atoms, leading to different biological and chemical behavior.
Propanoic acid, 2,3-dichloro-, methyl ester: Has a shorter alkyl chain and different substitution pattern, affecting its reactivity and applications.
Uniqueness
Propanoic acid, 2,2-dichloro-, decyl ester is unique due to the presence of two chlorine atoms on the propanoic acid moiety. This structural feature imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential biological activity. The decyl ester group also contributes to its lipophilicity, influencing its solubility and interactions with biological membranes.
Eigenschaften
CAS-Nummer |
89876-41-5 |
|---|---|
Molekularformel |
C13H24Cl2O2 |
Molekulargewicht |
283.2 g/mol |
IUPAC-Name |
decyl 2,2-dichloropropanoate |
InChI |
InChI=1S/C13H24Cl2O2/c1-3-4-5-6-7-8-9-10-11-17-12(16)13(2,14)15/h3-11H2,1-2H3 |
InChI-Schlüssel |
HCPBEFHGQZVRQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC(=O)C(C)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



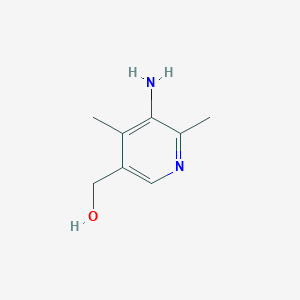
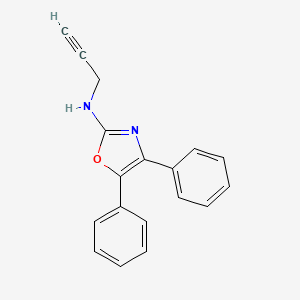
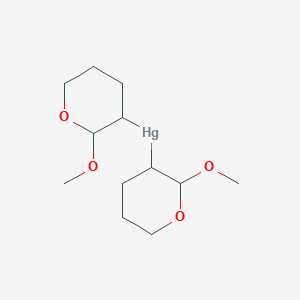
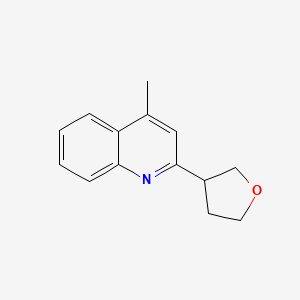
![N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14378833.png)
![1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole](/img/structure/B14378837.png)
![2-[3-(3-Bromo-2-methoxyphenyl)propoxy]oxane](/img/structure/B14378841.png)


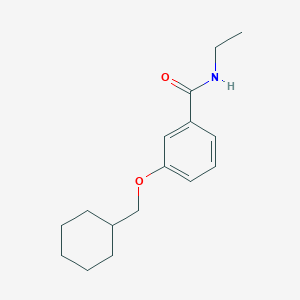

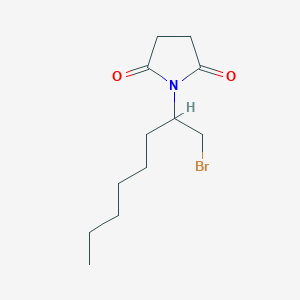
![S-[5,5-Bis(diethoxyphosphoryl)pentyl] ethanethioate](/img/structure/B14378871.png)
